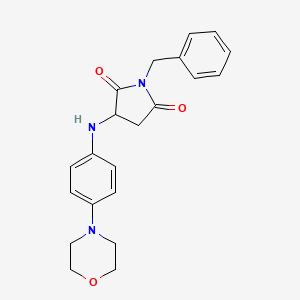

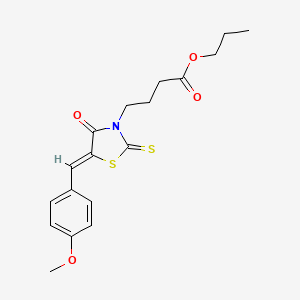

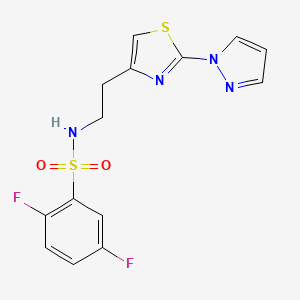

N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as CFM-2, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a tool for studying pain and inflammation. CFM-2 is a selective antagonist of the TRPA1 ion channel, which is found in sensory neurons and plays a role in the perception of pain and inflammation.

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of different derivatives of acetamide and 1,3,4-oxadiazole, which are structurally related to N-(2-chlorophenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide. These studies have developed new series of compounds with multifunctional moieties, evaluated for their antibacterial and anti-enzymatic potential, supported by hemolytic activity studies. Spectral analytical techniques such as IR, EI-MS, 1H NMR, and 13C-NMR have been utilized for structural elucidation of synthesized molecules, revealing their potential as inhibitors against certain bacterial strains and low potential against enzymes like lipoxygenase (LOX) (Nafeesa et al., 2017).

Antimicrobial Activity

Another aspect of research on these compounds includes the synthesis of acetamide derivatives bearing heterocyclic cores such as azinane and 1,3,4-oxadiazole, aimed at evaluating their antibacterial potentials. These compounds have been found to exhibit moderate inhibitory activity against various Gram-negative and Gram-positive bacterial strains, with some derivatives showing significant growth inhibition at minimal inhibitory concentrations (MICs) (Iqbal et al., 2017).

Cytotoxic Activity

Further studies have explored the cytotoxic activities of novel sulfonamide derivatives, including those with the chlorophenyl and fluorophenyl moieties. These studies have identified compounds with potent activity against cancer cell lines, such as breast and colon cancer cells, providing insights into their potential therapeutic applications (Ghorab et al., 2015).

Vibrational Spectroscopic Analysis

Research has also been conducted on the vibrational spectroscopic signatures and the effects of rehybridization and hyperconjugation on similar compounds. Such studies aim to characterize the antiviral active molecules and understand the stereo-electronic interactions leading to stability, employing techniques like Raman and Fourier transform infrared spectroscopy supported by natural bond orbital analysis (Mary et al., 2022).

properties

IUPAC Name |

N-(2-chlorophenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O3S/c20-17-6-1-2-7-18(17)22-19(24)13-15-5-3-4-12-23(15)27(25,26)16-10-8-14(21)9-11-16/h1-2,6-11,15H,3-5,12-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNOCVYHWHAAAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}-N-methylpropanamide](/img/structure/B2761895.png)

![(2S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B2761897.png)

![[2-(4-Bromophenyl)cyclopropyl]-phenylmethanamine;hydrochloride](/img/structure/B2761907.png)

![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)

![ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2761912.png)